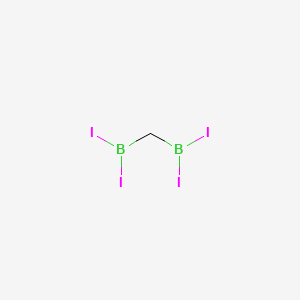
Methylenebis(diiodoborane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(diiodoborane) is an organoboron compound characterized by the presence of two diiodoborane groups connected via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
Methylenebis(diiodoborane) can be synthesized through the reaction of methylene dibromide with diiodoborane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH2Br2+2BI2→CH2(BI2)2+2HBr
Industrial Production Methods
Industrial production of methylenebis(diiodoborane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Methylenebis(diiodoborane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert methylenebis(diiodoborane) to boranes or other boron-containing compounds.
Substitution: The diiodoborane groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of methylenebis(diiodoborane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of methylenebis(diiodoborane) depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds with different functional groups.
科学的研究の応用
Methylenebis(diiodoborane) has several scientific research applications, including:
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: Methylenebis(diiodoborane) is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-containing structures.
作用機序
The mechanism of action of methylenebis(diiodoborane) involves its interaction with various molecular targets and pathways. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
Similar compounds to methylenebis(diiodoborane) include:
Methylenebis(dibutyldithiocarbamate): An organosulfur compound used as an additive in lubricants.
Methylenebis(diphenylphosphine): A phosphorus-containing compound used in coordination chemistry.
Methylenebis(diphenylamine): An aromatic amine used in the production of rubber and other polymers.
Uniqueness
Methylenebis(diiodoborane) is unique due to its diiodoborane groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in BNCT highlight its versatility and significance in scientific research and industrial applications.
特性
| 98370-06-0 | |
分子式 |
CH2B2I4 |
分子量 |
543.27 g/mol |
IUPAC名 |
diiodoboranylmethyl(diiodo)borane |
InChI |
InChI=1S/CH2B2I4/c4-2(5)1-3(6)7/h1H2 |
InChIキー |
DDSZWEWSAMJFFR-UHFFFAOYSA-N |
正規SMILES |
B(CB(I)I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
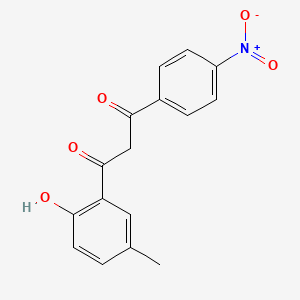
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

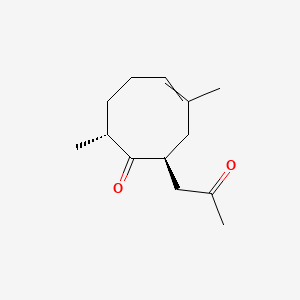
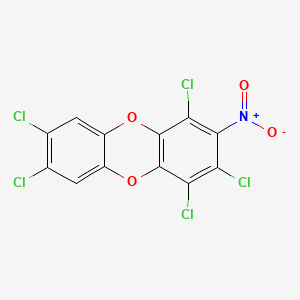


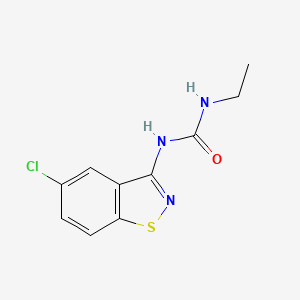
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
